molecular formula C7H4Cl2N2 B3032224 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1262408-75-2

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3032224
CAS RN: 1262408-75-2
M. Wt: 187.02 g/mol
InChI Key: HWAWXODTHPSRKK-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine is characterized by two chlorine atoms attached to the 3rd and 4th positions of the pyrrolopyridine ring . The InChI code for this compound is 1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Analgesic and Sedative Activity

New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally similar to 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have shown potential analgesic and sedative activity . These compounds were found to be more active than aspirin in the “writhing” test, and two of them showed similar activity to morphine .

Treatment of Diseases of the Nervous and Immune Systems

Pyrrolo[3,4-c]pyridines, a group that includes 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, have been found to be useful in treating diseases of the nervous and immune systems .

Antidiabetic Activity

Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of diabetes.

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of mycobacterial infections.

Antiviral Activity

Pyrrolo[3,4-c]pyridines have been found to have antiviral activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of viral infections.

Antitumor Activity

Pyrrolo[3,4-c]pyridines have been found to have antitumor activity . This suggests that 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of cancer.

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis .

Safety And Hazards

The safety data sheet for 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It also indicates that the compound should be handled under an inert atmosphere .

properties

IUPAC Name

3,4-dichloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWXODTHPSRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609750
Record name 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1262408-75-2
Record name 3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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